Propyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
PROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a propyl group attached to a benzoate moiety, which is further substituted with a fluorophenyl group and an oxoethoxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
Coupling with Benzoate: The intermediate is then coupled with a benzoate derivative under suitable conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
PROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of PROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar fluorophenyl group, used as an intermediate in the synthesis of pharmaceuticals.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Another fluorophenyl-containing compound with applications in medicinal chemistry.
Uniqueness
PROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H22FNO6 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
propyl 4-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C22H22FNO6/c1-2-13-29-22(28)16-5-9-18(10-6-16)24-20(26)11-12-21(27)30-14-19(25)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,24,26) |
InChI Key |
PEVTVAJWLNNRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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